5-Bromo-6-fluoro-2,3-dihydro-1,4-benzodioxine
CAS No.:
Cat. No.: VC15739253
Molecular Formula: C8H6BrFO2
Molecular Weight: 233.03 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H6BrFO2 |
|---|---|
| Molecular Weight | 233.03 g/mol |
| IUPAC Name | 5-bromo-6-fluoro-2,3-dihydro-1,4-benzodioxine |
| Standard InChI | InChI=1S/C8H6BrFO2/c9-7-5(10)1-2-6-8(7)12-4-3-11-6/h1-2H,3-4H2 |
| Standard InChI Key | XESXMEWTTOZACV-UHFFFAOYSA-N |
| Canonical SMILES | C1COC2=C(O1)C=CC(=C2Br)F |
Introduction
5-Bromo-6-fluoro-2,3-dihydro-1,4-benzodioxine is a synthetic organic compound belonging to the benzodioxine class. This compound is characterized by its molecular formula, C₈H₆BrFO₂, and its unique structural features, which include a bromine atom at the 5-position and a fluorine atom at the 6-position of the benzodioxine ring . The benzodioxine structure is significant in medicinal chemistry due to its potential biological activities and applications in organic synthesis.
Structural Information
The structural information for 5-Bromo-6-fluoro-2,3-dihydro-1,4-benzodioxine includes:
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Molecular Formula: C₈H₆BrFO₂
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SMILES: C1COC2=C(O1)C=CC(=C2Br)F
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InChI: InChI=1S/C8H6BrFO2/c9-7-5(10)1-2-6-8(7)12-4-3-11-6/h1-2H,3-4H2
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InChIKey: XESXMEWTTOZACV-UHFFFAOYSA-N
This compound's structure suggests potential for diverse chemical reactivity and biological interactions .
Synthesis and Availability
The synthesis of 5-Bromo-6-fluoro-2,3-dihydro-1,4-benzodioxine is not extensively documented, but it is likely to involve methods similar to those used for other benzodioxine derivatives. These methods typically involve the reaction of appropriate starting materials under controlled conditions to form the desired benzodioxine structure. The compound is available from certain chemical suppliers, indicating its potential for further research and development.
Predicted Collision Cross Section (CCS) Data
The predicted collision cross section (CCS) data for 5-Bromo-6-fluoro-2,3-dihydro-1,4-benzodioxine provides insights into its physical properties and behavior in mass spectrometry. The CCS values are as follows:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 232.96080 | 140.3 |
| [M+Na]+ | 254.94274 | 144.5 |
| [M+NH4]+ | 249.98734 | 145.7 |
| [M+K]+ | 270.91668 | 144.4 |
| [M-H]- | 230.94624 | 142.7 |
| [M+Na-2H]- | 252.92819 | 142.6 |
| [M]+ | 231.95297 | 140.5 |
| [M]- | 231.95407 | 140.5 |
These values are useful for identifying and characterizing the compound in analytical chemistry applications .
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